An In-depth Technical Guide to 5-chloro-1H-imidazole Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-chloro-1H-imidazole Hydrochloride: Properties, Synthesis, and Applications
Introduction
5-chloro-1H-imidazole hydrochloride is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules due to its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination. The introduction of a chlorine atom at the 5-position modifies the electronic properties and reactivity of the imidazole ring, providing a key handle for further chemical elaboration. This guide provides an in-depth examination of the physicochemical properties, synthesis, characterization, and key applications of 5-chloro-1H-imidazole hydrochloride for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The hydrochloride salt of 5-chloro-1H-imidazole enhances its stability and aqueous solubility, making it a convenient form for storage and use in various reaction conditions. A summary of its core properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₃H₃ClN₂·HCl (or C₃H₄Cl₂N₂) | Calculated |
| Molecular Weight | 138.98 g/mol | Calculated |
| Appearance | Typically a white to off-white crystalline solid | General Knowledge |
| Melting Point | 118-120°C (for 4-chloroimidazole base) | [1] |
| Molecular Formula (Free Base) | C₃H₃ClN₂ | [1] |
| Molecular Weight (Free Base) | 102.52 g/mol | [1] |
Note: Experimental data for the HCl salt can vary. The melting point provided is for the isomeric free base, 4-chloroimidazole, and should be considered an approximation.
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the protonation state of the ring nitrogens.
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¹³C NMR: The carbon NMR would display three signals corresponding to the carbon atoms of the imidazole ring. The carbon atom bearing the chlorine (C5) would be significantly shifted downfield.
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Mass Spectrometry: The mass spectrum of the free base would show a characteristic molecular ion peak (M+) at m/z 102 and a significant M+2 peak at m/z 104 with an approximate 1:3 ratio, which is indicative of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands (for the protonated imidazole ring), C-H stretching for the aromatic protons, and C=N and C=C stretching vibrations within the ring.
Synthesis and Purification
The preparation of substituted imidazoles can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors or the direct modification of the imidazole ring. While a specific, detailed protocol for 5-chloro-1H-imidazole HCl is proprietary in many commercial instances, a general conceptual workflow for its synthesis can be outlined. A potential route could involve the chlorination of a suitable imidazole precursor followed by salt formation.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for 5-chloro-1H-imidazole HCl.
Experimental Protocol Considerations
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Precursor Synthesis: The synthesis often begins with the formation of the imidazole ring itself, which can be accomplished through various named reactions (e.g., Debus-Radziszewski imidazole synthesis).
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Chlorination: The free base, 1H-imidazole or a derivative, is subjected to chlorination. N-Chlorosuccinimide (NCS) is a common and relatively mild reagent for this purpose, often used in a polar aprotic solvent like acetonitrile or DMF. The regioselectivity of the chlorination is a critical factor.
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Salt Formation and Isolation: Once the chlorinated free base is obtained and purified (e.g., via column chromatography or recrystallization), it is dissolved in a suitable organic solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (often as a gas or in a solvent) is then added, causing the hydrochloride salt to precipitate.
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Purification: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield the final product.
Applications in Research and Drug Development
The imidazole moiety is a cornerstone in medicinal chemistry, valued for its electronic properties and its ability to act as a hydrogen bond donor and acceptor.[2] The introduction of a chlorine atom provides a site for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions, making 5-chloro-1H-imidazole a versatile intermediate.
Role as a Chemical Intermediate
The primary application of 5-chloro-1H-imidazole HCl is as a precursor for more complex molecules. The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents onto the imidazole ring. This versatility is crucial in building the molecular diversity required in drug discovery campaigns.[2][3]
Caption: Role of 5-chloro-1H-imidazole as a versatile chemical intermediate.
Examples in Drug Discovery
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Antiviral Agents: Imidazole derivatives are integral to the development of drugs targeting viral diseases. Their ability to interact with viral enzymes makes them attractive scaffolds for inhibitors.[3]
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Anticancer Agents: The imidazole ring is found in numerous kinase inhibitors, a major class of cancer therapeutics.[4][5] By serving as a scaffold, it helps orient functional groups to fit into the ATP-binding pocket of kinases.
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Fungicides: Compounds like Cyazofamid, a low-toxicity fungicide, highlight the importance of chloro-imidazole structures in agrochemical development.[6]
Safety, Handling, and Storage
As with all chemical reagents, 5-chloro-1H-imidazole hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is typically hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent degradation.
Conclusion
5-chloro-1H-imidazole hydrochloride is a valuable and versatile reagent for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its defined physicochemical properties, coupled with the reactivity of the chloro-substituted imidazole ring, provide chemists with a reliable starting point for the construction of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use in research and development.
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